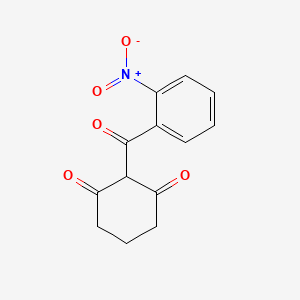

2-(2-Nitrobenzoyl)cyclohexane-1,3-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-硝基苯甲酰)-环己烷-1,3-二酮是一种有机化合物,其结构特征是硝基连接到苯甲酰基团,苯甲酰基团进一步连接到环己烷-1,3-二酮结构。

准备方法

合成路线和反应条件

2-(2-硝基苯甲酰)-环己烷-1,3-二酮的合成通常涉及苯甲酰衍生物的硝化,然后进行环化反应。 一种常见的方法是将苯甲酰氯硝化生成2-硝基苯甲酰氯,然后在特定条件下与环己烷-1,3-二酮反应,生成所需的化合物 .

工业生产方法

该化合物的工业生产可能涉及大规模的硝化和环化过程,利用催化剂和优化的反应条件来确保高产率和纯度。 连续流动反应器和先进的纯化技术的应用可以进一步提高生产过程的效率。

化学反应分析

反应类型

2-(2-硝基苯甲酰)-环己烷-1,3-二酮会经历各种化学反应,包括:

常用试剂和条件

主要产物

还原: 还原的主要产物是相应的胺衍生物。

取代: 取代反应会产生各种官能化衍生物,具体取决于所用试剂。

科学研究应用

2-(2-硝基苯甲酰)-环己烷-1,3-二酮在科学研究中有多种应用:

作用机制

2-(2-硝基苯甲酰)-环己烷-1,3-二酮的作用机制涉及其通过硝基和苯甲酰官能团与分子靶标的相互作用。 硝基可以被还原形成反应性中间体,这些中间体可以与生物分子和途径相互作用 . 苯甲酰部分可以参与各种结合相互作用,影响化合物的整体活性及其影响 .

相似化合物的比较

类似化合物

2-硝基苄基氯: 结构相似,但缺少环己烷-1,3-二酮部分.

2-硝基苯甲酸: 含有羧酸基团,而不是环己烷-1,3-二酮结构.

独特性

2-(2-硝基苯甲酰)-环己烷-1,3-二酮的独特之处在于同时存在硝基苯甲酰和环己烷-1,3-二酮部分,这赋予了其独特的化学性质和反应性。 这种组合可以实现更简单的硝基苯甲酰化合物中没有观察到的多种应用和相互作用 .

生物活性

2-(2-Nitrobenzoyl)cyclohexane-1,3-dione, commonly referred to as a derivative of cyclohexane-1,3-dione, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its inhibitory effects on specific enzymes and its applications in various fields.

Chemical Structure and Properties

The compound features a cyclohexane backbone with a dione functional group and a nitrobenzoyl substituent. This structure is significant for its biological activity, particularly as an inhibitor of certain enzymes.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of 4-hydroxyphenyl pyruvate dioxygenase (HPPD) . HPPD is crucial in the catabolism of tyrosine, and its inhibition can lead to elevated levels of tyrosine in biological systems.

- Mechanism of Action : The compound binds to the active site of HPPD, preventing substrate access and subsequent enzymatic activity. This binding is characterized as irreversible or pseudo-irreversible, leading to sustained inhibition over time.

Pharmacokinetics

Studies indicate that compounds similar to this compound exhibit favorable pharmacokinetic profiles. For instance, following oral administration, peak plasma concentrations are rapidly achieved, indicating efficient absorption.

| Study | Dose (mg/kg) | Peak Concentration (µg/ml) | Time to Peak (h) |

|---|---|---|---|

| NTBC Study | 1 | 0.02 | 1 |

| Mesotrione Study | 100 | Varies | Varies |

Clinical Applications

The primary clinical application of compounds in this class relates to the treatment of hereditary tyrosinemia type 1 (HT-1). NTBC (another triketone) has been successfully used in clinical settings for this purpose due to its potent inhibition of HPPD.

- Study Findings : In clinical trials involving healthy volunteers, NTBC demonstrated a significant increase in plasma tyrosine levels post-administration compared to control groups. The results suggest that similar compounds could be explored for therapeutic use in metabolic disorders related to tyrosine metabolism .

Environmental Impact

The herbicidal properties of triketones like mesotrione have been documented extensively. These compounds inhibit HPPD in plants, leading to reduced chlorophyll synthesis and subsequent plant death.

- Field Trials : In agricultural settings, mesotrione has shown effectiveness against various weed species while having a minimal impact on crop yield when applied at recommended rates .

Research Findings

Recent studies have expanded on the structure-activity relationships (SAR) of cyclohexane-1,3-diones. Notably:

- Inhibitory Potency : Variations in substituents on the benzoyl group significantly affect biological activity. Compounds with larger aliphatic side chains exhibit enhanced inhibitory effects against HPPD .

- Comparative Analysis : When compared with other known HPPD inhibitors like sulcotrione and leptospermone, certain derivatives of this compound showed superior activity levels .

属性

CAS 编号 |

104206-60-2 |

|---|---|

分子式 |

C13H11NO5 |

分子量 |

261.23 g/mol |

IUPAC 名称 |

2-(2-nitrobenzoyl)cyclohexane-1,3-dione |

InChI |

InChI=1S/C13H11NO5/c15-10-6-3-7-11(16)12(10)13(17)8-4-1-2-5-9(8)14(18)19/h1-2,4-5,12H,3,6-7H2 |

InChI 键 |

ZZJZBPYZTKGWTD-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)C(C(=O)C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。